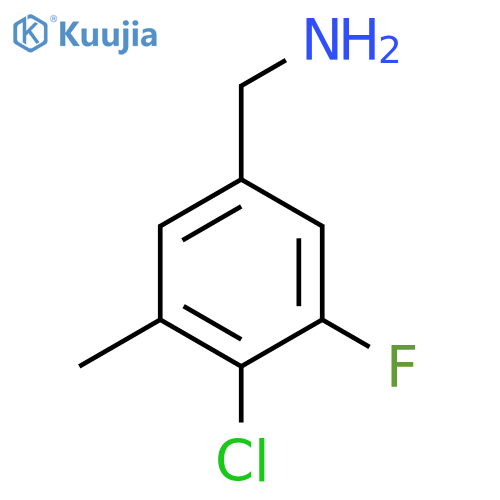Cas no 1427405-17-1 (4-Chloro-3-fluoro-5-methylbenzylamine)

1427405-17-1 structure
商品名:4-Chloro-3-fluoro-5-methylbenzylamine
CAS番号:1427405-17-1
MF:C8H9ClFN
メガワット:173.615164518356
CID:5003090
4-Chloro-3-fluoro-5-methylbenzylamine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-fluoro-5-methylbenzylamine
-
- インチ: 1S/C8H9ClFN/c1-5-2-6(4-11)3-7(10)8(5)9/h2-3H,4,11H2,1H3
- InChIKey: WGFQXXDJXSKKPP-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(CN)=CC=1C)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 26
4-Chloro-3-fluoro-5-methylbenzylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012115-1g |
4-Chloro-3-fluoro-5-methylbenzylamine |
1427405-17-1 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
| Alichem | A010012115-500mg |
4-Chloro-3-fluoro-5-methylbenzylamine |
1427405-17-1 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
| Alichem | A010012115-250mg |
4-Chloro-3-fluoro-5-methylbenzylamine |
1427405-17-1 | 97% | 250mg |
499.20 USD | 2021-07-06 |
4-Chloro-3-fluoro-5-methylbenzylamine 関連文献
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
1427405-17-1 (4-Chloro-3-fluoro-5-methylbenzylamine) 関連製品
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
